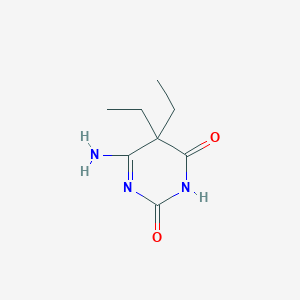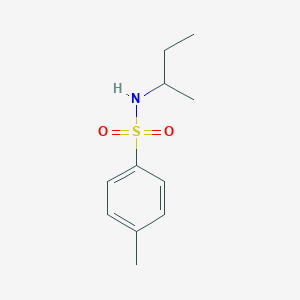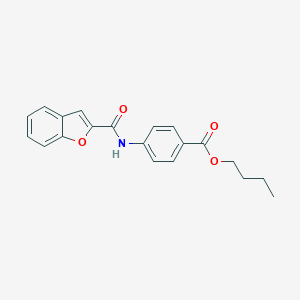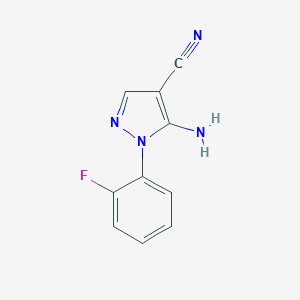
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione, also known as ADEPD or Pyrimethamine, is a synthetic compound that belongs to the class of antifolate drugs. This compound is used as a treatment for protozoal infections, such as toxoplasmosis and malaria. It works by inhibiting the synthesis of folic acid, which is essential for the growth and proliferation of these parasites. The aim of
Mécanisme D'action
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of folic acid. Folic acid is required for the synthesis of DNA and RNA, as well as for the metabolism of amino acids. By inhibiting DHFR, this compound disrupts the synthesis of folic acid, leading to the death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans, with a relatively narrow therapeutic index. It is primarily metabolized in the liver and excreted in the urine. This compound has been shown to have an inhibitory effect on the proliferation of cancer cells, particularly in the treatment of leukemia and lymphoma. However, its use in cancer therapy is limited due to its toxicity and the development of drug resistance.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is a widely used antiprotozoal drug that has been extensively studied in both in vitro and in vivo experiments. Its mechanism of action is well understood, and it has been shown to be effective against a range of protozoal infections. However, its use in lab experiments is limited by its toxicity and the development of drug resistance. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione. One area of research is the development of new analogs of this compound that are more potent and less toxic. Another area of research is the identification of new targets for antiprotozoal drugs, particularly in the treatment of malaria and toxoplasmosis. In addition, the use of this compound in combination with other antimalarial drugs is an area of active research, as it may help to prevent the development of drug resistance. Finally, the development of new methods for the synthesis of this compound is an area of ongoing research, as it may help to reduce the cost and increase the availability of this important drug.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used as an antiprotozoal drug for the treatment of malaria and toxoplasmosis. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo experiments. However, its use is limited by its toxicity and the development of drug resistance. Future research is needed to develop new analogs of this compound, identify new targets for antiprotozoal drugs, and improve the synthesis of this important drug.
Méthodes De Synthèse
The synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione involves the condensation of 2,4,5-trichloropyrimidine with diethyl malonate, followed by amination with ammonia. The resulting product is then treated with hydrazine hydrate to form the hydrazide intermediate, which is further reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been extensively studied for its antiprotozoal activity, particularly in the treatment of malaria and toxoplasmosis. It has been shown to be effective against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound has also been used in combination with other antimalarial drugs to prevent the development of drug resistance. In addition, this compound has been shown to be effective against Toxoplasma gondii, the parasite responsible for toxoplasmosis, a disease that affects the central nervous system.
Propriétés
Numéro CAS |
58042-95-8 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
6-amino-5,5-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-8(4-2)5(9)10-7(13)11-6(8)12/h3-4H2,1-2H3,(H3,9,10,11,12,13) |
Clé InChI |
SSNMPSGFZBQHKA-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)NC1=O)N)CC |
SMILES canonique |
CCC1(C(=NC(=O)NC1=O)N)CC |
Autres numéros CAS |
58042-95-8 |
Solubilité |
0.04 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)


![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)



![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)

